N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide
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Overview
Description
“N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide” is a compound that has been studied for its antimicrobial properties . It is part of a class of compounds known as 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids .
Synthesis Analysis
The compound was synthesized using classical methods of organic synthesis . The general procedure involved the use of 4-Oxo-2-thioxothiazolidin-3-ylalkanecarboxylic acid and the corresponding indole-3-carbaldehyde, along with ammonium acetate and ethanol .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an indole ring, a thiazolidine ring, and an acetamide group .
Chemical Reactions Analysis
The compound has been found to exhibit antimicrobial activity against a variety of Gram-positive and Gram-negative bacterial species . It was found to be more potent than ampicillin against all bacteria tested .
Scientific Research Applications
Anti-inflammatory Applications
Compounds structurally related to N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide have been evaluated for their anti-inflammatory properties. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-[(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl] acetamide demonstrated significant anti-inflammatory activity in a series of synthesized compounds, with notable examples showing considerable efficacy in reducing inflammation (Sunder & Maleraju, 2013).
Antimicrobial Applications
Another important application is in the realm of antimicrobial activity. A new series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide compounds were synthesized and found to possess potent in vitro antibacterial and antifungal activities, highlighting the compound's potential in combating microbial infections (Baviskar, Khadabadi, & Deore, 2013).
Antifibrotic and Anticancer Potential
Research into amino(imino)thiazolidinone derivatives has identified several compounds with pronounced antifibrotic and anticancer activities. These studies demonstrate the compound's potential utility in treating fibrosis and cancer, with some derivatives showing similar efficacy to established antifibrotic drugs without scavenging superoxide radicals, indicating a promising avenue for future therapeutic development (Kaminskyy et al., 2016).
Future Directions
properties
IUPAC Name |
N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c24-18(10-13-6-2-1-3-7-13)22-23-19(25)17(27-20(23)26)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,11-12,25H,10H2,(H,22,24)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMTIRBVHEBKQ-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide |
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